
5-Methoxy-2-nitrobenzoic acid
Overview
Description
5-Methoxy-2-nitrobenzoic acid (C₈H₇NO₅; MW 197.14 g/mol) is a nitro-substituted benzoic acid derivative characterized by a methoxy group at the 5-position and a nitro group at the 2-position of the aromatic ring. This compound is notable for its diverse applications in organic synthesis, pharmaceutical intermediates, and biodegradation pathways. It is frequently identified in natural extracts, such as the methanol extract of Marrubium vulgare, where it exhibits high abundance . Additionally, it serves as a metabolite in the biodegradation of synthetic pyrethroids like cypermethrin, produced by bacterial strains such as Rhodobacter sphaeroides S10-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-2-nitrobenzoic acid can be synthesized through the nitration of methyl benzoate followed by hydrolysis. The nitration involves the use of nitric acid or a mixture of nitric and sulfuric acids . The hydrolysis of the resulting methyl 5-methoxy-2-nitrobenzoate is carried out using sodium hydroxide in water, followed by acidification with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the nitro group to form 5-methoxyantranilic acid.
Substitution: Formation of N-phenylethyl-2-nitrobenzamides through substitution reactions.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Reagents like phenylethylamine and appropriate solvents are used under controlled conditions.
Major Products:
Reduction: 5-Methoxyantranilic acid.
Substitution: Various N-phenylethyl-2-nitrobenzamides.
Scientific Research Applications
Synthesis and Derivatives
5-Methoxy-2-nitrobenzoic acid serves as a versatile starting material in the synthesis of various bioactive compounds. Notably, it is used to synthesize:
- Dictyoquinazol A : A neuroprotective compound that has shown promise in protecting neuronal cells from oxidative stress .
- Cathepsin S Inhibitors : These inhibitors have potential antitumor applications, indicating the compound's relevance in cancer research .
- Pyrrolobenzodiazepines : This class of compounds has been explored for their anticancer properties and ability to induce apoptosis in cancer cells .
Neuroprotective Properties
A study reported the synthesis of dictyoquinazol A from this compound, highlighting its neuroprotective effects against oxidative damage in neuronal cells. The compound demonstrated significant potential in protecting against neurodegenerative diseases through its antioxidant properties.
Antitumor Activity
Research on cathepsin S inhibitors synthesized from this acid revealed promising results in inhibiting tumor growth in vitro. The derivatives showed effective cytotoxicity against various cancer cell lines, suggesting that modifications to the nitrobenzoic structure could enhance therapeutic efficacy .
Synthesis of Betrixaban Intermediates
In the pharmaceutical field, this compound has been utilized as an intermediate in the synthesis of Betrixaban, an anticoagulant medication. The reaction with 5-chloropyridin-2-amine yielded N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, showcasing its utility in drug development .
Summary of Applications
Application | Description |
---|---|
Neuroprotective Compound | Starting material for dictyoquinazol A synthesis; protects neurons from oxidative stress. |
Antitumor Agents | Used to create cathepsin S inhibitors; shows cytotoxicity against cancer cell lines. |
Pharmaceutical Intermediates | Essential for synthesizing Betrixaban; contributes to anticoagulant drug development. |
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its reduction to 5-methoxyantranilic acid involves catalytic hydrogenation, where the nitro group is reduced to an amino group . The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The chemical behavior and applications of 5-methoxy-2-nitrobenzoic acid are influenced by the positions of its functional groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Position : The 2-nitro group enhances electrophilicity, making this compound reactive toward reduction (e.g., hydrogenation to anthranilic acid derivatives) . In contrast, 4-benzyloxy substitution increases steric bulk, favoring use in selective coupling reactions .
- Functional Groups : Replacement of the carboxylic acid with a methyl ester (e.g., Methyl 5-methoxy-2-nitrobenzoate) reduces polarity, enhancing membrane permeability in drug design .
Reduction Pathways
- This compound is selectively reduced to 5-methoxyanthranilic acid, a key intermediate for benzodiazepines and neuroprotective alkaloids (e.g., dictyoquinazol A) .
- Comparatively, 2-fluoro-5-nitrobenzoic acid undergoes slower reduction due to electron-withdrawing fluorine, limiting its utility in amine synthesis .
Amide and Ester Formation
- The carboxylic acid group in this compound readily forms amides, as seen in the synthesis of N-(furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide (95% yield) .
- In contrast, 5-chloro-2-methoxybenzoic acid forms less stable amides due to steric hindrance from the chloro substituent .
Biodegradation and Environmental Impact
- This compound is a terminal metabolite in cypermethrin degradation, produced via reductive dechlorination and oxidation by Rhodobacter sphaeroides S10-1 . Unlike 3-phenoxybenzoic acid (a common pyrethroid metabolite), it lacks antimicrobial activity, enabling accumulation in aerobic environments .
- 3,5-Dimethoxybenzamide (a co-metabolite) exhibits slower degradation rates due to its stable amide bond, highlighting the superior biodegradability of nitro-substituted benzoic acids .
Pharmaceutical Relevance
- Anticancer Agents : Derivatives like 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid are intermediates in antitumor agents targeting kinase pathways .
- Neuroprotective Alkaloids : this compound is a precursor to dictyoquinazol A, which shows efficacy in stroke models .
- Factor Xa Inhibitors : Its nitro group facilitates coupling with heterocycles, enhancing anticoagulant activity in imidazobenzodiazepines .
Biological Activity
5-Methoxy-2-nitrobenzoic acid (CAS No. 1882-69-5) is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological effects, and potential therapeutic uses, supported by relevant research findings and data.
- Molecular Formula : C8H7NO5
- Molecular Weight : 197.14 g/mol
- Appearance : Beige to grey or brown granules
This compound is a substituted nitrobenzoic acid that can be synthesized from various precursors. Its structure includes a methoxy group and a nitro group, which are crucial for its biological activity.
Antitumor Properties
This compound has been identified as a precursor in the synthesis of Cathepsin S inhibitors , which have antitumor applications. Cathepsin S is a cysteine protease involved in tumor invasion and metastasis, making its inhibition a potential therapeutic strategy against cancer .
In addition, this compound is utilized in the synthesis of 2-aminocombretastatin derivatives , which exhibit antimitotic properties. These derivatives are being studied for their ability to disrupt microtubule dynamics in cancer cells, leading to apoptosis .
Neuroprotective Effects
Research indicates that this compound serves as a starting material for the synthesis of dictyoquinazol A , a compound known for its neuroprotective effects. This suggests that derivatives of this compound may hold promise in treating neurodegenerative diseases .
Antioxidant Activity
Preliminary studies have shown that compounds similar to this compound exhibit antioxidant properties, potentially reducing oxidative stress in cells. The presence of the nitro group may facilitate redox reactions that contribute to this activity.
Synthesis and Derivative Studies
A study published in RSC Advances explored the catalytic reduction of this compound to produce various derivatives, including those with enhanced biological activities. The research highlighted the importance of optimizing reaction conditions to maximize yield and purity of the desired products .
Enzyme Inhibition Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit specific carbohydrate-hydrolyzing enzymes, indicating potential applications in managing metabolic disorders such as diabetes .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 5-methoxy-2-nitrobenzoic acid and its derivatives?
- Methodology :
- Direct synthesis : The compound is often synthesized via nitration of 5-methoxybenzoic acid derivatives. For example, coupling reactions with amines (e.g., furfurylamine) using POCl₃ and pyridine in acetonitrile yield nitroamide intermediates, which can be further hydrogenated to produce amino derivatives .
- Esterification : Methylation of the carboxylic acid group is achieved using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in DMF, followed by purification via extraction and solvent removal .
- Safety note : Reactions involving nitration require careful control of temperature and reagent stoichiometry to avoid byproducts .
Q. How is this compound characterized in research settings?
- Analytical techniques :
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 8.11 (d, J = 9.1 Hz) and methoxy groups at δ 3.90 (s) .
- Chromatography : Thin-layer chromatography (TLC) with PE/EA (2:1) or HPLC monitors reaction progress and purity .
- Melting point : Reported ranges (125–133°C) vary slightly depending on crystallization conditions and purity .
Q. What safety protocols are essential when handling this compound?
- Hazards : The compound is a skin and eye irritant (GHS Category 2/2A).
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers optimize the reduction of the nitro group in this compound to an amine?
- Methods :
- Catalytic hydrogenation : Use H₂ and Pd/C in ethanol under moderate pressure (e.g., 50 psi) to yield 5-methoxyanthranilic acid, a precursor for pharmaceuticals like betrixaban .
- Chemical reduction : Stannous chloride (SnCl₂·2H₂O) in chloroform/methanol mixtures reduces nitro groups efficiently but requires careful pH control to prevent over-reduction .
- Challenges : Competing side reactions (e.g., dehalogenation) may occur if halogen substituents are present .
Q. How can discrepancies in reaction yields or analytical data be resolved?
- Case study : In the synthesis of N-(furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide, a 95% yield was achieved using POCl₃/pyridine , whereas other methods may report lower yields due to incomplete coupling or purification losses.
- Troubleshooting :
- Verify reagent purity (e.g., anhydrous conditions for methylation ).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out impurities .
- Optimize solvent systems (e.g., acetonitrile vs. DMF) to improve reaction kinetics .
Q. What role does this compound play in synthesizing bioactive molecules?
- Pharmaceutical applications :
- Betrixaban : The compound serves as a key intermediate. Coupling with 2-amino-5-chloropyridine forms a nitroamide, which is hydrogenated to the active drug .
- Benzodiazepines : Reduction to 5-methoxyanthranilic acid enables cyclization with L-proline to generate imidazobenzodiazepines, which are explored for asthma treatment .
Q. How can researchers address challenges in scaling up reactions involving this compound?
- Process optimization :
- Solvent selection : Replace chlorinated solvents (e.g., CHCl₃) with greener alternatives (e.g., ethyl acetate) .
- Catalyst recycling : Recover Pd/C via filtration after hydrogenation to reduce costs .
- Purity control : Use recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity for pharmaceutical intermediates .
Q. Key Citations
Properties
IUPAC Name |
5-methoxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URADKXVAIGMTEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320805 | |
Record name | 5-Methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-69-5 | |
Record name | 5-Methoxy-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1882-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 364656 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1882-69-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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